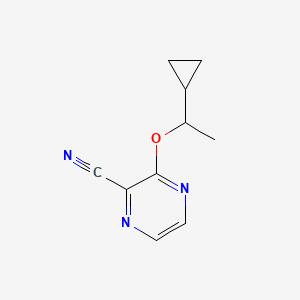

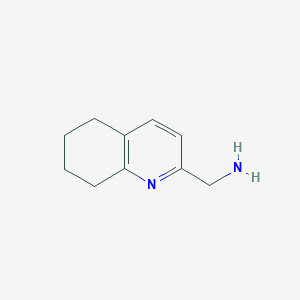

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazine-2-carbonitrile, also known as 2-Cyanopyrazine, is an important organic chemical raw material and pharmaceutical intermediate widely used in the fields of fragrances and medicine . It is the basic raw material for the synthesis of pyrazinamide class of specific medicines for tuberculosis .

Synthesis Analysis

The synthesis of 2-Cyanopyrazine involves several steps. In a 1-liter three-necked flask, under nitrogen protection, 500 ml of toluene, 48 grams (0.3 mol) of 2-bromopyrazine, 11.8 grams (0.36 mol, 1.2 equivalent) of sodium cyanide, 5.73 grams (30 mmol, 0.1 equivalent) of copper iodide, 10 grams of potassium iodide (60 mmol, 0.2 equivalent), 26.4 grams of N, N’-dimethylethylenediamine (0.3 mol, 1.0 equivalent) are added in sequence .Physical And Chemical Properties Analysis

2-Cyanopyrazine is a clear colorless to yellow liquid with a melting point of 18-20°C, a boiling point of 87 °C/6 mmHg, a density of 1.174 g/mL at 25 °C, and a refractive index of n 20/D 1.534 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles with Biological Activity

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile serves as a precursor in the synthesis of various heterocycles. For instance, it is utilized in creating pyrazoles and pyrimidines with significant biological activities against bacteria, fungi, and tumor cells, but not yeasts. Pyrazole and pyrimidine derivatives synthesized from this compound exhibit broad biological activity, indicating their potential in pharmaceutical applications (Černuchová et al., 2005).

Facilitating Green Chemistry

It has been used to achieve convenient synthesis of 6-amino-2H, 4H-pyrano[2,3-с]pyrazole-5-carbonitriles through a one-pot four-component cyclocondensation in deep eutectic solvent, emphasizing the compound's role in promoting green chemistry by avoiding typical toxic catalysts and solvents (Bhosle et al., 2016).

Antimicrobial and Anticancer Properties

Further research on 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, synthesized from reactions involving compounds like 3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile, has shown promising antibacterial, antifungal, and cytotoxic activities against breast cancer cells. These findings highlight the potential of derivatives in treating various diseases and conditions (Al-Adiwish et al., 2017).

Advancements in Organic Synthesis

The compound is instrumental in novel organic synthesis methods, such as the Brönsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines, leading to efficient strategies for synthesizing 1,3,5-trisubstituted pyrazoles. This method opens new avenues for creating structurally diverse pyrazole derivatives (Xue et al., 2016).

Exploring Crystal Engineering and Microbiological Activity

Studies have also explored the structural and behavioral analysis of pyrazine derivatives, including their crystal engineering and antimicrobial activity potential. These analyses contribute to understanding the molecular interactions and potential pharmaceutical applications of pyrazine derivatives (Chylewska et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(1-cyclopropylethoxy)pyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7(8-2-3-8)14-10-9(6-11)12-4-5-13-10/h4-5,7-8H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZUMEULRHJEPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)OC2=NC=CN=C2C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Cyclopropylethoxy)pyrazine-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1-benzyl-3-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2427465.png)

![3-(1-(1H-benzo[d]imidazole-5-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2427469.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2427474.png)

![7-methyl-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2427478.png)

![N-(4-methoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2427480.png)

![N-(3,4-dimethylphenyl)-2-((2-(4-fluorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2427482.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2427485.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2427488.png)